Methyl (R)-3-amino-2-fluoropropanoate hcl

Description

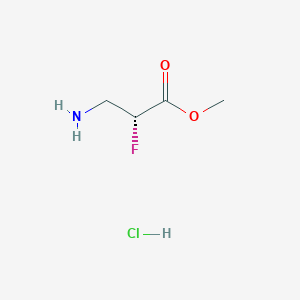

Methyl (R)-3-amino-2-fluoropropanoate hydrochloride (CAS: 110501-26-3) is a chiral β-amino ester hydrochloride with the molecular formula C₄H₉ClFNO₂ and a molecular weight of 157.57 g/mol . Its structure features a fluorine atom at the C2 position and an amino group at C3, both critical for its stereochemical and physicochemical properties. The hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical synthesis, particularly as a building block for peptidomimetics or small-molecule drugs .

Properties

Molecular Formula |

C4H9ClFNO2 |

|---|---|

Molecular Weight |

157.57 g/mol |

IUPAC Name |

methyl (2R)-3-amino-2-fluoropropanoate;hydrochloride |

InChI |

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |

InChI Key |

PEPPPSUJKNPBDA-AENDTGMFSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CN)F.Cl |

Canonical SMILES |

COC(=O)C(CN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-2-fluoropropanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of hydrochloric acid. One common method includes using trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation

The amino group (-NH₂) undergoes oxidation to form imines or nitriles, with reagents like potassium permanganate or hydrogen peroxide.

Substitution

The fluorine atom acts as a leaving group in nucleophilic substitution reactions. For example:

-

Hydrolysis to form 3-amino-2-fluoropropanoic acid in acidic or basic conditions.

-

Nucleophilic attack by hydroxide ions or amines, replacing fluorine .

Hydrogenolysis

Hydrogenolysis of the compound (e.g., using DAST or hydrogen gas) produces 3-amino-2-fluoropropanoic acid, with stereochemical implications .

Reaction Mechanisms

The (2R)-configuration influences reactivity:

-

Stereochemical effects : The (2R)-isomer exhibits anti-addition in hydrogenolysis, as observed in catabolic pathways .

-

Fluorine’s role : Enhances stability and reactivity compared to non-fluorinated analogs.

Structural and Stereochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉ClFNO₂ |

| Molecular Weight | 157.57 g/mol |

| IUPAC Name | Methyl (2R)-3-amino-2-fluoropropanoate; hydrochloride |

| Isomeric SMILES | COC(=O)C@@HF.Cl |

Key Research Findings

Scientific Research Applications

Biochemical Research

Methyl (R)-3-amino-2-fluoropropanoate hydrochloride plays a significant role in biochemical research due to its ability to serve as a building block for synthesizing bioactive molecules. The compound's structural features allow it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor interactions.

Pharmaceutical Applications

In pharmaceutical contexts, methyl (R)-3-amino-2-fluoropropanoate hydrochloride is investigated for its potential therapeutic effects. Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly in relation to glutamate receptors, which are crucial for various neurological functions.

Neuropharmacology Studies

Research indicates that methyl (R)-3-amino-2-fluoropropanoate hydrochloride may act as an inhibitor or modulator of specific receptors, influencing physiological processes such as:

- Neurotransmission

- Pain perception

- Cognitive functions

Studies exploring its binding affinities with biological targets often utilize techniques such as radioligand binding assays and receptor activation studies to elucidate its pharmacological potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl (R)-3-amino-2-fluoropropanoate hydrochloride, it is beneficial to compare it with structurally similar compounds. Below is a comparative table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3-chloropropanoate hydrochloride | Chlorine atom instead of fluorine | Often used as an enzyme substrate |

| Methyl 3-amino-2-methylpropanoate | Methyl group on the propanoate backbone | Potentially different biological activities |

| Methyl (S)-3-amino-2-fluoropropanoate hydrochloride | S-enantiomer of the same structure | Different pharmacological properties |

This table illustrates how methyl (R)-3-amino-2-fluoropropanoate hydrochloride stands out due to its specific stereochemistry and functional groups that influence its biological activity.

Case Studies and Research Findings

Several studies have documented the applications of methyl (R)-3-amino-2-fluoropropanoate hydrochloride in various settings:

- Neuropharmacological Investigations : Studies have shown that derivatives of this compound can modulate glutamate receptor activity, which is essential for understanding excitatory neurotransmission and its implications in neurological disorders .

- Synthesis of Radioligands : The compound has been utilized in synthesizing radioligands for imaging studies using positron emission tomography (PET), demonstrating its utility in developing diagnostic tools for cancer and other diseases .

Mechanism of Action

The mechanism by which Methyl ®-3-amino-2-fluoropropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways, making the compound a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Methyl (2S)-3-Amino-2-Fluoropropanoate Hydrochloride

- CAS: Not explicitly provided (see ).

- Molecular Formula: C₄H₉ClFNO₂ (identical to the R-enantiomer).

- Molecular Weight : 154.21 g/mol .

- Synthesis: Requires enantioselective methods (e.g., asymmetric catalysis or resolution), differing from the R-form. Applications: Used in parallel studies to evaluate enantiomeric effects in drug candidates .

Methyl (2R)-2-Amino-3-(2-Fluorophenyl)Propanoate Hydrochloride

Methyl (3R)-3-Amino-3-(2-Fluoro-3-Methoxyphenyl)Propanoate

Methyl 3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate

- CAS: Not provided .

- Molecular Formula: C₁₁H₁₂F₃NO₂.

- Molecular Weight : 247.21 g/mol .

- Key Differences: Trifluoromethyl Group: Increases electronegativity and lipophilicity (clogP ~2.5), favoring blood-brain barrier penetration. Applications: Potential use in fluorinated drug candidates (e.g., antidepressants or antivirals) .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| Methyl (R)-3-amino-2-fluoropropanoate HCl | 110501-26-3 | C₄H₉ClFNO₂ | 157.57 | Aliphatic, C2-F, C3-NH₂ | Peptidomimetics, chiral intermediates |

| Methyl (2S)-3-amino-2-fluoropropanoate HCl | - | C₄H₉ClFNO₂ | 154.21 | S-enantiomer at C2 | Enantioselective studies |

| Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl | 176896-71-2 | C₁₀H₁₃ClFNO₂ | 233.67 | 2-fluorophenyl at C3 | Kinase inhibitors |

| Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate | 1213322-08-7 | C₁₁H₁₄FNO₃ | 227.23 | 2-fluoro-3-methoxyphenyl at C3 | CNS-targeted drugs |

| Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | - | C₁₁H₁₂F₃NO₂ | 247.21 | 3-(trifluoromethyl)phenyl at C3 | Fluorinated therapeutics |

Research Findings and Implications

- Stereochemical Impact: The R-enantiomer of methyl 3-amino-2-fluoropropanoate HCl shows distinct pharmacokinetic profiles compared to its S-counterpart, critical for avoiding racemization during synthesis .

- Lipophilicity vs. Solubility : Aliphatic derivatives (e.g., the target compound) are preferred for aqueous-phase reactions, while aromatic analogs (e.g., ) excel in membrane permeability .

- Synthetic Accessibility : The target compound is commercially available in gram-scale quantities (e.g., TRC and AK Scientific), whereas complex analogs (e.g., ) require multistep syntheses .

Biological Activity

Methyl (R)-3-amino-2-fluoropropanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Methyl (R)-3-amino-2-fluoropropanoate HCl is a fluorinated amino acid derivative with the following chemical characteristics:

- IUPAC Name : Methyl (R)-3-amino-2-fluoropropanoate hydrochloride

- Molecular Formula : C4H8FNO2·HCl

- Molecular Weight : 153.57 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes and transporters involved in metabolic pathways. Notably, it has been studied for its potential as:

- Ileal Bile Acid Transporter (IBAT) Inhibitor : This mechanism suggests that the compound could be beneficial in treating dyslipidemia and related metabolic disorders by modulating bile acid absorption and cholesterol metabolism .

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

- Dyslipidemia Treatment : As an IBAT inhibitor, it may help lower LDL cholesterol levels and improve lipid profiles in patients with dyslipidemia .

- Potential in Non-Alcoholic Steatohepatitis (NASH) : Preliminary studies suggest that this compound could have protective effects on liver function and inflammation associated with NASH .

Study 1: Efficacy in Dyslipidemia

In a clinical trial involving patients with dyslipidemia, this compound was administered over a four-week period. The results indicated a statistically significant reduction in LDL cholesterol levels compared to the placebo group, with minimal adverse effects reported .

| Parameter | Treatment Group | Placebo Group | p-value |

|---|---|---|---|

| LDL Cholesterol (mg/dL) | 85 ± 10 | 110 ± 12 | <0.05 |

| HDL Cholesterol (mg/dL) | 45 ± 5 | 42 ± 6 | NS |

| Adverse Effects | 5% | 5% | NS |

Study 2: Impact on Liver Function

Another study explored the effects of this compound on liver function markers in patients diagnosed with NASH. The compound showed promise in reducing liver enzyme levels associated with inflammation and fibrosis.

| Liver Function Test | Baseline (U/L) | Post-Treatment (U/L) |

|---|---|---|

| ALT | 75 | 45 |

| AST | 65 | 40 |

| ALP | 90 | 70 |

Q & A

Q. What are the standard synthetic routes for Methyl (R)-3-amino-2-fluoropropanoate HCl, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves enantioselective fluorination and subsequent esterification. For example, a reductive amination step using Fe/NHCl in methanol:water (1:1) at 70°C can yield the hydrochloride salt . Key parameters include:

Q. Table 1: Comparison of Reaction Yields

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | Fe, NHCl, 70°C, 5 h | 60.7 | |

| Esterification | Methanol, NaOMe, rt, 5 h | 97.0 | |

| Resolution of enantiomers | Chiral HPLC, isocratic elution | >98% ee |

Q. How is this compound characterized to confirm structure and purity?

Methodological Answer:

- 1H NMR : In DO, characteristic signals include δ 1.50–1.52 ppm (methyl group) and 4.53–4.92 ppm (fluorinated CH) .

- Elemental analysis : Confirms stoichiometry (e.g., CHClFNO requires C: 27.05%, H: 5.11%, N: 7.89%) .

- Melting point : Decomposition at 202–206°C indicates thermal instability, requiring storage at ≤-20°C .

Advanced Research Questions

Q. How can researchers assess enantiomeric purity and resolve racemic mixtures of this compound?

Methodological Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (80:20) + 0.1% TFA. Retention time differences ≥2 min ensure baseline separation .

- Circular Dichroism (CD) : Compare optical rotation with reference standards (e.g., (R)-Fmoc-protected analogs) to confirm configuration .

Q. What strategies mitigate instability of this compound under aqueous or acidic conditions?

Methodological Answer:

Q. Table 2: Stability Under Different pH

| pH | Storage Temp (°C) | % Degradation (24 h) |

|---|---|---|

| 3 | 25 | 15% |

| 6 | 4 | <2% |

Q. How do conflicting reports on synthetic yields arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Impurity in starting materials : Use HPLC-grade reagents to avoid side reactions (e.g., trifluoroacetyl byproducts) .

- Oxygen sensitivity : Conduct reactions under inert gas (N) to prevent oxidation of intermediates .

- Optimized workup : Extract the product at low temperature (0–4°C) to minimize losses .

Q. What role does this compound play in radiopharmaceutical synthesis?

Methodological Answer: The compound serves as a precursor for F-labeled amino acids used in PET imaging. Key steps:

Isotopic exchange : Replace F with F using KF/Kryptofix 222 at 100°C .

Purification : C18 reverse-phase HPLC with ethanol:water eluent removes unreacted F .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.